Phosphate Binding Efficacy: Calcium Acetate vs. Calcium Carbonate in CKD Patients
In a randomized controlled trial of 68 CKD patients (Stage III-V), calcium acetate (667 mg BD) demonstrated superior phosphate reduction compared to calcium carbonate (1250 mg BD). At 3 months, serum phosphate in the acetate group decreased significantly faster, creating a wider difference with the carbonate group (P=0.005) [1]. In a separate 6-month cross-over study, calcium acetate controlled phosphate equally well with half the elemental calcium dose (1,235 ± 521 vs. 2,375 ± 1,470 mg/day), achieving a lower mean plasma phosphate (1.73 vs. 1.82 mmol/L) [2].
| Evidence Dimension | Serum Phosphate Reduction at 3 Months |
|---|---|
| Target Compound Data | Significantly greater reduction (P=0.005) |
| Comparator Or Baseline | Calcium carbonate group showed lesser reduction |
| Quantified Difference | Statistically significant difference (P=0.005) |
| Conditions | Prospective study of 68 CKD patients (III-V) on calcium acetate 667 mg BD vs. calcium carbonate 1250 mg BD over 3 months [1] |
Why This Matters
Calcium acetate achieves equivalent or superior phosphate control with approximately half the elemental calcium load, directly reducing the risk of hypercalcemia and vascular calcification in CKD management.
- [1] Ghosh, L. C., Saha, S. K., Mohsin, M., & Ahmed, N. (2016). Effects of Calcium Acetate Versus Calcium Carbonate As Oral Phosphate Binder in CKD Patients. Journal of Dhaka National Medical College & Hospital, 22(1), 37–41. DOI: 10.3329/jdnmch.v22i1.77968 View Source
- [2] Ben Hamida, F., El Esper, I., Compagnon, M., Morinière, P., & Fournier, A. (1993). Long-Term (6 Months) Cross-Over Comparison of Calcium Acetate with Calcium Carbonate as Phosphate Binder. Nephron, 63(3), 258–262. DOI: 10.1159/000187207 View Source
